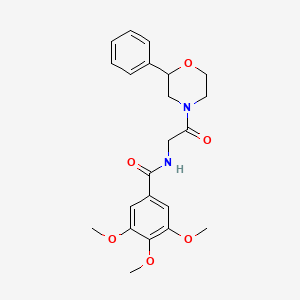

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

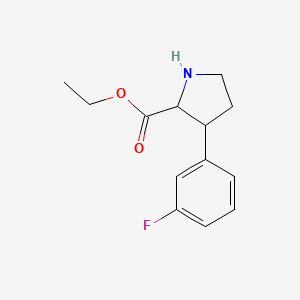

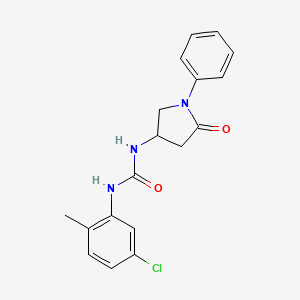

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidine-2,4-dione derivatives and has been extensively studied for its pharmacological properties.

Applications De Recherche Scientifique

Biological and Preclinical Importance

N-sulfonylamino azinones, closely related to 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been extensively investigated for their biological activities. These compounds are recognized as privileged heterocycles displaying a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Role in Cytochrome P450 Isoform Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibitors of CYP isoforms play a pivotal role in understanding drug-drug interactions and the metabolic profiles of new chemical entities. While not directly cited, compounds structurally related to 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione could contribute to the selective inhibition of specific CYP isoforms, aiding in the deciphering of their involvement in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Inhibition of Aldo-Keto Reductase (AKR) 1C3

AKR1C3 inhibitors, including sulfonamide derivatives, present advantages over current therapies for conditions like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. The role of 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in this context could be significant, given the broad pharmacological potential of sulfonamide inhibitors (Penning, 2017).

Hydantoin Derivatives: Medicinal Chemistry Applications

Hydantoin and its derivatives, including imidazolidine-2,4-dione compounds, are prominent scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are crucial in the synthesis of non-natural -amino acids and their conjugates, which have potential medical applications, indicating a broad utility in therapeutic and agrochemical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Propriétés

IUPAC Name |

1-(1-cyclopropylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16-12-19(17(22)20(16)14-4-2-1-3-5-14)13-8-10-18(11-9-13)25(23,24)15-6-7-15/h1-5,13,15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHOKPWRBGELDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)

![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)